molecular formula C8H7ClO3 B1582899 2-Chloro-3-hydroxy-4-methoxybenzaldehyde CAS No. 37687-57-3

2-Chloro-3-hydroxy-4-methoxybenzaldehyde

Cat. No.: B1582899
CAS No.: 37687-57-3
M. Wt: 186.59 g/mol
InChI Key: DTMJGFBJQBQOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-hydroxy-4-methoxybenzaldehyde, also known as 2-Chloroisovanillin, is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a benzaldehyde core. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde can be synthesized from 1-chloro-2,3-dimethoxybenzene through a series of chemical reactions . The synthesis involves the following steps:

    Chlorination: 1-chloro-2,3-dimethoxybenzene is chlorinated to introduce the chloro group at the desired position.

    Hydrolysis: The chlorinated intermediate undergoes hydrolysis to replace the methoxy group with a hydroxy group.

    Formylation: The hydroxy intermediate is then formylated to introduce the aldehyde group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction steps as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-hydroxy-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: 2-Chloro-3-hydroxy-4-methoxybenzoic acid.

    Reduction: 2-Chloro-3-hydroxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-hydroxy-4-methoxybenzaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde involves its interaction with molecular targets and pathways. For example, in biological systems, it can form Schiff base ligands that interact with metal ions and proteins, affecting their function and activity . The specific pathways and targets depend on the context of its use, such as in the synthesis of inhibitors or fluorescent sensors.

Comparison with Similar Compounds

2-Chloro-3-hydroxy-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

The presence of the chloro group in this compound makes it unique and more versatile for specific chemical reactions and applications.

Properties

IUPAC Name

2-chloro-3-hydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMJGFBJQBQOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191125
Record name 2-Chloro-3-hydroxy-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37687-57-3
Record name 2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37687-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroisovaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-hydroxy-p-anisaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-hydroxy-p-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROISOVANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV7BKD7BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

41.2 g (0.271 mol) of isovanillin was dissolved in 160 ml of 90% AcOH under heating. 29.41 g of t-BuOCl was added dropwise to the solution while it was kept at 35° to 40° C. The solution was stirred at room temperature for 3 hours and then 200 ml of ether was added thereto. The mixture was left to stand overnight and crystals thus formed were separated by filtration and washed with ether. 42.0 g of the crude crystals were recrystallized from acetonitrile to obtain 35 g of 2-chloro-3-hydroxy-4-methoxybenzaldehyde (69%).
Quantity
41.2 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
29.41 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-hydroxy-4-methoxybenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and structure of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde?

A1: The molecular formula of this compound is C8H7ClO3 []. While the abstract doesn't provide a visual representation of the structure, based on the name we can understand it to be a benzaldehyde derivative with the following substitutions:

    Q2: What are the key intermolecular interactions observed in this compound?

    A2: The abstract mentions that the molecules of this compound are connected by O—H⋯O and C—H⋯O interactions, forming two-dimensional networks []. This suggests that hydrogen bonding plays a significant role in the crystal packing of this compound.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.